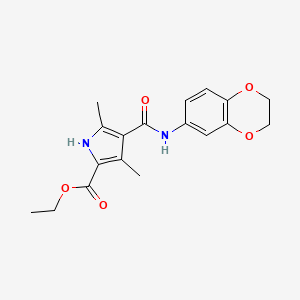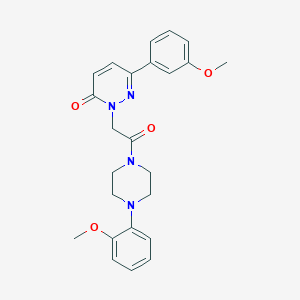![molecular formula C17H21KN2O10S2 B14871186 potassium;[(E)-[2-(1-methoxyindol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B14871186.png)
potassium;[(E)-[2-(1-methoxyindol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Neoglucobrassicin can be synthesized through the methoxylation of glucobrassicin. . This reaction typically requires specific catalysts and controlled conditions to ensure the correct placement of the methoxy group.
Industrial Production Methods: Industrial production of neoglucobrassicin often involves the extraction from plant sources rather than synthetic methods. The extraction process includes homogenizing the plant material, followed by purification steps such as centrifugation and chromatography to isolate neoglucobrassicin .
化学反応の分析
Types of Reactions: Neoglucobrassicin undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by the enzyme myrosinase, leading to the formation of indole-3-carbinol and other breakdown products.
Oxidation: Can be oxidized to form various indole derivatives under specific conditions.
Substitution: Methoxylation of glucobrassicin to form neoglucobrassicin.
Major Products: The major products formed from these reactions include indole-3-carbinol, indole-3-acetonitrile, and other indole derivatives .
科学的研究の応用
Neoglucobrassicin has been extensively studied for its potential health benefits and applications in various fields :
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in plant defense mechanisms and its impact on plant metabolism.
Medicine: Investigated for its anti-cancer properties and its ability to modulate detoxification enzymes.
Industry: Potential use in developing natural pesticides and plant growth regulators.
作用機序
Neoglucobrassicin exerts its effects primarily through its breakdown products. When hydrolyzed by myrosinase, it forms indole-3-carbinol and other bioactive compounds that can modulate various biological pathways . These breakdown products are known to activate detoxification enzymes, inhibit carcinogenesis, and exhibit antioxidant properties .
類似化合物との比較
Neoglucobrassicin is one of several glucosinolate derivatives found in cruciferous vegetables . Similar compounds include:
Glucobrassicin: The parent compound from which neoglucobrassicin is derived.
4-Methoxyglucobrassicin: Another methoxylated derivative with similar properties.
4-Hydroxyglucobrassicin: A hydroxylated derivative with distinct biological activities.
Neoglucobrassicin is unique due to its specific methoxy substitution, which influences its biological activity and stability compared to other glucosinolates .
特性
分子式 |
C17H21KN2O10S2 |
|---|---|
分子量 |
516.6 g/mol |
IUPAC名 |
potassium;[(E)-[2-(1-methoxyindol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate |
InChI |
InChI=1S/C17H22N2O10S2.K/c1-27-19-10(6-9-4-2-3-5-11(9)19)7-13(18-29-31(24,25)26)30-17-16(23)15(22)14(21)12(8-20)28-17;/h2-6,12,14-17,20-23H,7-8H2,1H3,(H,24,25,26);/q;+1/p-1/b18-13+;/t12-,14-,15+,16-,17+;/m1./s1 |
InChIキー |
DFQHSDGROWHZCP-HBUZWFHBSA-M |
異性体SMILES |
CON1C2=CC=CC=C2C=C1C/C(=N\OS(=O)(=O)[O-])/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O.[K+] |
正規SMILES |
CON1C2=CC=CC=C2C=C1CC(=NOS(=O)(=O)[O-])SC3C(C(C(C(O3)CO)O)O)O.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















